molecular formula C6H7BrClN B8031104 3-Bromo-2-methylpyridine hydrochloride

3-Bromo-2-methylpyridine hydrochloride

Cat. No.: B8031104
M. Wt: 208.48 g/mol
InChI Key: TVAUAFPEKGVQIW-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyridine hydrochloride: is a chemical compound with the molecular formula C6H6BrN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylpyridine hydrochloride typically involves the bromination of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The compound is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-methylpyridine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a building block for the synthesis of bioactive molecules .

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise in the development of drugs targeting various diseases .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to various biological molecules. The compound can modulate the activity of enzymes and receptors, leading to its effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methylpyridine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-bromo-2-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAUAFPEKGVQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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